1-Methoxy-3-methyl-9H-carbazole
Overview
Description
1-Methoxy-3-methyl-9H-carbazole, also known as Murrayafoline A, is an organic compound with the molecular formula C14H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
Target of Action
Carbazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Carbazole derivatives are known to interact with their targets, leading to changes in the biochemical processes. These interactions can result in the modulation of the activity of the target, which can lead to various downstream effects .
Biochemical Pathways
Carbazole derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit several cytochrome P450 enzymes, which can influence its metabolism .
Result of Action
Carbazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antimalarial, cardioprotective, and antifungal properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of carbazole derivatives .
Biochemical Analysis
Biochemical Properties
1-Methoxy-3-methyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways, which contributes to its potential as a chemotherapeutic agent . The interactions of this compound with these biomolecules are crucial for its biological activities. The compound’s ability to inhibit specific enzymes can lead to the suppression of cancer cell proliferation and the prevention of vascular complications such as restenosis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . Additionally, it affects cell signaling pathways that are critical for cell survival and growth, thereby contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit certain enzymes that are involved in cancer cell proliferation . This inhibition disrupts the normal functioning of these enzymes, leading to the suppression of cancer cell growth and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, which is crucial for its sustained biological activity . Over time, the compound may degrade, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer and cardioprotective effects . At higher doses, this compound may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that are essential for its metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the normal metabolic processes within cells . For example, this compound has been found to influence the metabolism of cancer cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . These interactions determine the localization and accumulation of this compound within different cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-9H-carbazole can be synthesized through various methods. One common approach involves the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydrogenation of 3-methyl-9-methoxycarbazole followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are frequently employed.
Major Products Formed:
Oxidation: Formation of carbazole quinones.
Reduction: Formation of tetrahydrocarbazole derivatives.
Substitution: Introduction of various alkyl or acyl groups at specific positions on the carbazole ring.
Scientific Research Applications
1-Methoxy-3-methyl-9H-carbazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound has shown potential in biological studies, particularly in the development of fluorescent probes and bioimaging agents.
Comparison with Similar Compounds
- 3-Methoxy-9H-carbazole
- 2,3-Dimethoxy-9H-carbazole
- 9-Methyl-9H-carbazole
Comparison: 1-Methoxy-3-methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to 3-Methoxy-9H-carbazole, the additional methyl group in this compound enhances its solubility and stability in organic solvents . This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .
Properties
IUPAC Name |
1-methoxy-3-methyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDETUOZJFUNSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327415 | |
Record name | 1-Methoxy-3-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4532-33-6 | |
Record name | 1-Methoxy-3-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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